molecular formula C21H18BrNO3 B11504542 1-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

1-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

Cat. No.: B11504542
M. Wt: 412.3 g/mol
InChI Key: BEJYSVKSOAUXDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a complex organic compound with a unique structure that includes a bromine atom, an ethoxy group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one typically involves multiple steps, including the formation of the quinoline core and the introduction of the bromine, ethoxy, and hydroxyphenyl groups. Common synthetic routes may involve:

    Formation of the Quinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Bromine Atom: Bromination reactions using bromine or bromine-containing reagents.

    Ethoxy Group Addition: Ethoxylation reactions using ethyl alcohol or ethyl halides.

    Hydroxyphenyl Group Addition: Hydroxylation reactions using phenol derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the quinoline core to a dihydroquinoline.

    Substitution: Halogen substitution reactions, particularly involving the bromine atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may produce a fully saturated quinoline.

Scientific Research Applications

1-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. This can include:

    Binding to Enzymes: Inhibition or activation of specific enzymes involved in biological processes.

    Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling pathways.

    DNA Intercalation: Potential to intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

1-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one can be compared with other similar compounds, such as:

    1-(3-bromo-4-hydroxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one: Lacks the ethoxy group, which may affect its chemical and biological properties.

    1-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one: Lacks the bromine atom, which may influence its reactivity and applications.

    1-(3-bromo-5-ethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one: Lacks the hydroxy group, which may alter its interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H18BrNO3

Molecular Weight

412.3 g/mol

IUPAC Name

1-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one

InChI

InChI=1S/C21H18BrNO3/c1-2-26-18-10-13(9-16(22)21(18)25)15-11-19(24)23-17-8-7-12-5-3-4-6-14(12)20(15)17/h3-10,15,25H,2,11H2,1H3,(H,23,24)

InChI Key

BEJYSVKSOAUXDA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2CC(=O)NC3=C2C4=CC=CC=C4C=C3)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.